molecular formula C17H27N3O B1391293 1-(4-Isobutylbenzyl)piperidine-3-carbohydrazide CAS No. 883530-61-8

1-(4-Isobutylbenzyl)piperidine-3-carbohydrazide

Cat. No. B1391293
M. Wt: 289.4 g/mol
InChI Key: ZHCIOIKAMQXVEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Isobutylbenzyl)piperidine-3-carbohydrazide (IBPC) is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the piperidine family and has a molecular weight of 247.3 g/mol. IBPC is a colorless, odorless crystalline solid with a melting point of 148-150°C. Its chemical formula is C14H21N3O2. IBPC has been used in a variety of scientific research applications, including drug design, enzyme inhibition, and protein-ligand binding.

Scientific Research Applications

Enzyme Inhibition and Molecular Docking Studies

  • Acetylcholinesterase and Butyrylcholinesterase Inhibition : N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives, closely related to the compound , have been synthesized and tested for their inhibition activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. These enzymes are crucial in the breakdown of acetylcholine and butyrylcholine, respectively, and their inhibition is a significant area of research in treating Alzheimer's disease and other neurological conditions. Molecular docking studies on these compounds have also been performed to understand their binding interactions with human AChE and BChE proteins (Khalid, Rehman, & Abbasi, 2014).

Biological Activities and Potential Applications

  • Antibacterial Properties : Another related compound, N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, has been synthesized and screened for its antibacterial properties against both Gram-negative and Gram-positive bacteria. This research highlights the potential of such compounds in the development of new antibacterial agents (Khalid et al., 2016).

  • Anticancer Activity : Synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and their evaluation as anticancer agents has been conducted. The study aims to explore the potential of these derivatives in cancer treatment, reflecting the broader interest in piperidine derivatives in oncological research (Rehman et al., 2018).

Antitussive and Other Therapeutic Applications

  • Antitussive Effects : Piperidine derivatives, including those with a cyano group in the four-position, have been identified to possess antitussive action. Such compounds are used in therapeutic compositions to produce antitussive effects in mammals (Haus, 1998).

properties

IUPAC Name

1-[[4-(2-methylpropyl)phenyl]methyl]piperidine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O/c1-13(2)10-14-5-7-15(8-6-14)11-20-9-3-4-16(12-20)17(21)19-18/h5-8,13,16H,3-4,9-12,18H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCIOIKAMQXVEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)CN2CCCC(C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Isobutylbenzyl)piperidine-3-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Isobutylbenzyl)piperidine-3-carbohydrazide
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1-(4-Isobutylbenzyl)piperidine-3-carbohydrazide
Reactant of Route 3
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1-(4-Isobutylbenzyl)piperidine-3-carbohydrazide
Reactant of Route 4
1-(4-Isobutylbenzyl)piperidine-3-carbohydrazide
Reactant of Route 5
1-(4-Isobutylbenzyl)piperidine-3-carbohydrazide
Reactant of Route 6
1-(4-Isobutylbenzyl)piperidine-3-carbohydrazide

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